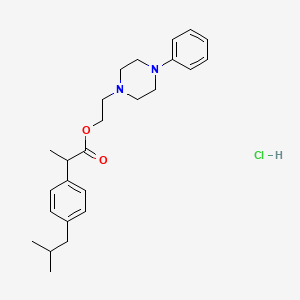![molecular formula C24H16 B14347187 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- CAS No. 92012-57-2](/img/structure/B14347187.png)
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- is a complex organic compound known for its unique structural properties This compound is part of the cyclopropanaphthalene family, which is characterized by a cyclopropane ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method includes the reaction of naphthalene with a suitable cyclopropanating agent under controlled conditions. For instance, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, cyclopropane derivatives, and various oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- involves its interaction with molecular targets through its reactive cyclopropane ring and aromatic system. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the naphthalene moiety.
1H-Cyclopropa[a]naphthalene: Another member of the cyclopropanaphthalene family with different substitution patterns.
Uniqueness
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- stands out due to its unique combination of a cyclopropane ring fused to a naphthalene moiety and the presence of a diphenylmethylene group.
Propriétés
Numéro CAS |
92012-57-2 |
|---|---|
Formule moléculaire |
C24H16 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-benzhydrylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C24H16/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-19-13-7-8-14-20(19)16-22(21)24/h1-16H |
Clé InChI |
HWUFDJQWOPWRDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
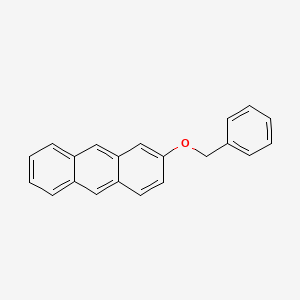
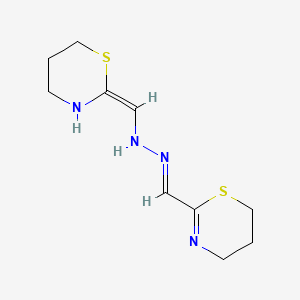
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
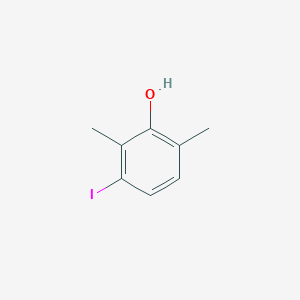
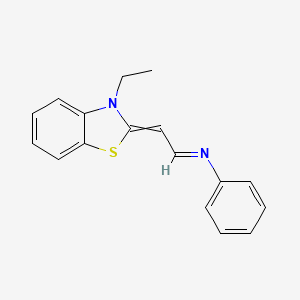
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
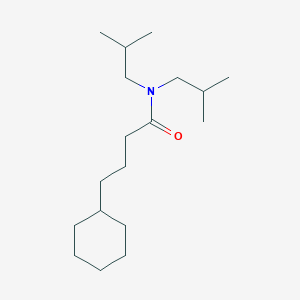
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
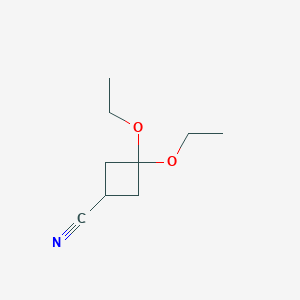
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
